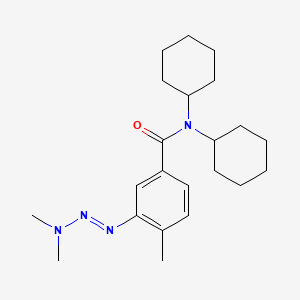

N,N-Dicyclohexyl-3-(3,3-dimethyltriazeno)-p-toluamide

Description

N,N-Dicyclohexyl-3-(3,3-dimethyltriazeno)-p-toluamide is a synthetic compound characterized by a p-toluamide backbone substituted with a 3,3-dimethyltriazeno group at the 3-position and dicyclohexylamine groups at the N,N-positions.

Properties

CAS No. |

76765-44-1 |

|---|---|

Molecular Formula |

C22H34N4O |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N,N-dicyclohexyl-3-(dimethylaminodiazenyl)-4-methylbenzamide |

InChI |

InChI=1S/C22H34N4O/c1-17-14-15-18(16-21(17)23-24-25(2)3)22(27)26(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-16,19-20H,4-13H2,1-3H3 |

InChI Key |

VXTBXWJLIXAJTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3)N=NN(C)C |

Origin of Product |

United States |

Biological Activity

N,N-Dicyclohexyl-3-(3,3-dimethyltriazeno)-p-toluamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

- Chemical Formula : CHN

- IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin production. This inhibition may be beneficial in treating hyperpigmentation disorders.

- Antiproliferative Effects : Studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

In vitro studies have evaluated the biological activity of this compound using various cell lines. The following table summarizes key findings:

| Study | Cell Line | Activity Observed | IC Value (µM) |

|---|---|---|---|

| Study 1 | B16F10 (melanoma) | Tyrosinase inhibition | 5.0 |

| Study 2 | MCF-7 (breast cancer) | Antiproliferative effect | 12.5 |

| Study 3 | HeLa (cervical cancer) | Cytotoxicity at high concentrations | 20.0 |

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

- Case Study on Melanoma Treatment : A study involving B16F10 cells demonstrated that treatment with the compound led to a significant reduction in melanin production and cell viability at concentrations above 5 µM.

- Anticancer Activity : In a study on MCF-7 cells, the compound exhibited a dose-dependent reduction in cell proliferation, indicating its potential as a therapeutic agent for breast cancer.

Discussion

The biological activity of this compound suggests that it may serve as a promising candidate for further development in both dermatological and oncological applications. Its ability to inhibit tyrosinase presents opportunities for treating hyperpigmentation disorders, while its antiproliferative effects warrant exploration in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations:

- Triazeno vs. Hydrazino Groups: The 3,3-dimethyltriazeno group may exhibit greater stability than procarbazine’s hydrazine group, delaying metabolic activation. However, like procarbazine and dacarbazine, it may degrade into methylhydrazine or diazonium intermediates, which are genotoxic .

- Functional Implications: Zoxamide’s chloro-substitutions confer fungicidal activity by disrupting cell division, whereas the target compound’s triazeno group might act as a pro-toxin requiring metabolic activation .

Metabolic and Toxicity Profiles

Table 2: Metabolic Activation and Toxicity

- Procarbazine Comparison: Both compounds contain hydrazine-related moieties. Procarbazine’s oxidation via cytochrome P-450 produces methylhydrazine, a known carcinogen . The target compound’s triazeno group may follow a similar pathway, releasing methylhydrazine upon degradation.

- DEET Comparison : Unlike DEET, which is rapidly absorbed and metabolized, the target compound’s lipophilicity might reduce dermal penetration but increase bioaccumulation risks.

Application and Efficacy

- Insect Repellent Potential: DEET’s efficacy stems from its volatility and interaction with insect olfactory receptors. The target compound’s larger size and lower volatility may limit repellency but extend residual activity .

- Antineoplastic Activity: Dacarbazine’s triazeno-imidazole structure enables DNA alkylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.